N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a 2-(trifluoromethoxy)phenyl group directly attached to the sulfonamide nitrogen. The compound is further substituted with a 2-(5-acetylthiophen-2-yl)ethyl chain, which introduces a sulfur-containing heterocycle (thiophene) with an acetyl moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the acetylthiophene moiety may influence binding affinity and solubility.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4S2/c1-10(20)13-7-6-11(24-13)8-9-19-25(21,22)14-5-3-2-4-12(14)23-15(16,17)18/h2-7,19H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMDGTDAGQNBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Derivative: Starting with a thiophene derivative, such as 2-acetylthiophene, which undergoes alkylation to introduce the ethyl group.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the acetyl group may yield the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide has been studied for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with biological targets involved in disease processes.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes or pathways associated with tumor growth and metastasis. For example, thiosemicarbazone derivatives have shown promise as selective inhibitors of cathepsin L, which is implicated in cancer cell invasion and migration .
Studies have been conducted to evaluate the biological activities of this compound, particularly its cytotoxic effects on various cancer cell lines. The mechanism of action typically involves inducing apoptosis or necrosis in cancer cells.
Data Table: Cytotoxicity Profiles
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 10 | Apoptosis induction |
| Compound B | MDA-MB-231 (Breast) | 5 | Inhibition of invasion |
| Compound C | PC-3ML (Prostate) | 8 | Necrosis at high doses |
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that allow for the introduction of functional groups critical for its biological activity. The characterization of these compounds is essential to confirm their structure and purity.
Synthesis Methodology
The synthesis typically includes:
- Reaction of thiophenol derivatives with acetylating agents.
- Introduction of trifluoromethoxy groups through electrophilic aromatic substitution.
- Formation of sulfonamide linkages to enhance solubility and bioavailability.
Potential Therapeutic Targets
The compound's unique structure allows it to potentially target multiple pathways involved in inflammation, cancer progression, and infectious diseases. Its trifluoromethoxy group may enhance lipophilicity, improving cellular uptake and efficacy.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing the safety and efficacy profile of this compound. Preliminary studies suggest favorable ADME characteristics, but comprehensive toxicological evaluations are necessary to establish safety margins for clinical use.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group could enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Sulfonamide Core
: N-Substituted Benzenesulfonamides
Aziz-ur-Rehman et al. (2013) synthesized N-(5-chloro-2-methoxyphenyl)benzenesulfonamide derivatives, which share the benzenesulfonamide core but differ in substituents. The 5-chloro-2-methoxyphenyl group in these analogs contrasts with the target compound’s 2-(trifluoromethoxy)phenyl group.
- The acetylthiophenylethyl chain in the target compound introduces a planar heterocycle, whereas the chloro-methoxy substituent in Aziz-ur-Rehman’s work lacks such structural complexity .
: Benzo[b]thiophene-Carboxamide Derivative
A compound from Supporting Information (N-(2-(2-((4-(trifluoromethoxy)phenyl)sulfonamido)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide) shares the trifluoromethoxy group but replaces the acetylthiophenylethyl chain with a benzo[b]thiophene-carboxamide linked via an ethoxyethyl spacer.
- Key Differences: Heterocycle: Benzo[b]thiophene (fused bicyclic system) vs. monocyclic thiophene in the target compound. The former may enhance aromatic stacking interactions. Linker: Ethoxyethyl chain vs. ethyl chain, affecting flexibility and steric bulk .
: Piperidinyloxy-Tolyl Derivative
N-(phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2-(o-tolyl)ethyl)benzenesulfonamide features a bulky piperidinyloxy group and o-tolyl substituent.
- Key Differences :
- Steric Effects : The piperidinyloxy group introduces significant steric hindrance, likely reducing membrane permeability compared to the target compound’s acetylthiophenylethyl group.
- Synthetic Complexity : Multi-step synthesis (70% yield) vs. simpler coupling reactions in (82% yield) .
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide, with the CAS number 2034493-63-3, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiophene ring, trifluoromethoxy group, and a sulfonamide moiety, which are known to influence its biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 393.4 g/mol. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 2034493-63-3 |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The sulfonamide group is known for its ability to inhibit carbonic anhydrase enzymes, which play crucial roles in various physiological processes including pH regulation and ion transport. Additionally, the presence of the trifluoromethoxy group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, thiosemicarbazone derivatives have been reported to induce apoptosis in cancer cell lines such as K562, suggesting that structural analogs may share similar mechanisms of action by promoting mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Case Studies
- K562 Cell Line Study : In a comparative study involving thiosemicarbazone derivatives, compounds were shown to cause mitochondrial membrane potential loss and subsequent cell death in K562 cells. The mechanism involved ROS production and depletion of glutathione (GSH) . This suggests that this compound may exert similar effects due to its structural similarities.
- Antioxidant Properties : Compounds with thiophene rings have been evaluated for their antioxidant activities. Some derivatives demonstrated the ability to scavenge free radicals effectively, indicating potential protective effects against oxidative stress-related diseases .
Pharmacological Studies
Pharmacological evaluations indicate that compounds with similar structures possess various activities such as:
- Antimicrobial Activity : Many thiosemicarbazone derivatives have shown promising antimicrobial effects against a range of bacterial strains.
- Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups are known inhibitors of certain enzymes, which may lead to therapeutic applications in treating infections or cancers.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide, and how can they be addressed methodologically?
- Answer : The synthesis involves coupling a sulfonamide moiety with a substituted thiophene derivative. Key challenges include regioselective functionalization of the thiophene ring and avoiding side reactions from the trifluoromethoxy group. A stepwise approach, as seen in similar sulfonamide syntheses, involves:
- Step 1 : Activation of the benzenesulfonamide via chlorination or sulfonyl chloride formation.
- Step 2 : Nucleophilic substitution with the thiophene-ethylamine intermediate under controlled pH (e.g., using NaHCO₃ to prevent over-acidification).
- Step 3 : Purification via column chromatography (e.g., EtOAc/hexane gradients) to isolate the product .
Q. How can researchers verify the structural integrity of this compound during synthesis?
- Answer : Use a combination of:
- X-ray crystallography (if single crystals are obtainable) to resolve bond angles and stereochemistry .
- NMR spectroscopy : The trifluoromethoxy group (δ ~145–150 ppm in ¹³C NMR) and acetylthiophene protons (δ ~2.5–3.0 ppm in ¹H NMR) are diagnostic .
- HRMS : Confirm molecular ion peaks with <5 ppm mass accuracy .
Advanced Research Questions
Q. What strategies can be employed to study the compound’s biological activity, particularly its enzyme inhibition potential?
- Answer : Design assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase or phosphatases):
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates.
- Covalent binding studies : Incorporate a thiophene-acetyl group as a potential Michael acceptor for irreversible inhibition (validate via mass spectrometry of enzyme adducts) .
- Structural modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes with proteins containing sulfonamide-binding pockets .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Answer : Contradictions may arise from assay conditions or impurity profiles. Mitigate via:
- Standardized purity checks : Ensure ≥95% purity via HPLC and orthogonal methods (e.g., elemental analysis) .
- Control experiments : Test metabolites or degradation products (e.g., hydrolysis of the acetylthiophene group) .
- Cross-validate : Compare results across cell-free, cell-based, and in vivo models .
Q. What advanced techniques are recommended for studying the compound’s interaction with biological membranes or proteins?
- Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to immobilized protein targets.
- Cryo-EM or X-ray crystallography : Resolve 3D structures of the compound bound to its target (e.g., as done for similar sulfonamide-protein complexes) .
- NMR-based titration : Monitor chemical shift perturbations in protein spectra upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
